2-(2-Methoxyphenyl)-2-methylcyclopropan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)-2-methylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-11(7-10(11)12)8-5-3-4-6-9(8)13-2;/h3-6,10H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKZJWPSCFLPQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1N)C2=CC=CC=C2OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354954-14-5 | |
| Record name | Cyclopropanamine, 2-(2-methoxyphenyl)-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354954-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
2-(2-Methoxyphenyl)-2-methylcyclopropan-1-amine hydrochloride (CAS: 1354954-14-5) is a compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of 2-(2-Methoxyphenyl)-2-methylcyclopropan-1-amine hydrochloride features a cyclopropane ring substituted with a methoxyphenyl group. This unique structure contributes to its interaction with various biological targets.
Antimicrobial Activity
Research indicates that 2-(2-Methoxyphenyl)-2-methylcyclopropan-1-amine hydrochloride exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.004 mg/mL |
| Escherichia coli | 0.025 mg/mL |
A specific study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0039 to 0.025 mg/mL, demonstrating potent antibacterial effects comparable to established antibiotics .
Anticancer Activity
The compound has shown promise in anticancer research, particularly in inducing apoptosis in various cancer cell lines. In vitro tests revealed that derivatives of this compound could significantly inhibit cell proliferation.
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 Value (μM) |
|---|---|
| A549 (Lung Cancer) | 0.33 |
| MCF-7 (Breast Cancer) | 0.45 |
In one study, it was found that the compound induced apoptosis through mechanisms involving the inhibition of key signaling pathways such as EGFR and PARP-1 .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, 2-(2-Methoxyphenyl)-2-methylcyclopropan-1-amine hydrochloride exhibits anti-inflammatory properties. Animal models have shown that it can significantly reduce inflammation markers compared to control groups.
Table 3: Anti-inflammatory Effects
| Inflammatory Marker | Reduction (%) |
|---|---|
| TNF-alpha | 40 |
| IL-6 | 35 |
The molecular mechanism underlying the biological activity of this compound involves its interaction with specific biomolecules, such as enzymes and receptors. These interactions can lead to either inhibition or activation of their activity, influencing downstream cellular processes like proliferation and differentiation .
Case Studies and Research Findings
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0039 to 0.025 mg/mL. The compound exhibited complete bacterial death within eight hours at certain concentrations .
Case Study: Anticancer Activity
In vitro tests on various cancer cell lines showed that derivatives of this compound could inhibit cell proliferation significantly. For instance, one derivative demonstrated an IC50 value of 0.33 μM against the A549 lung cancer cell line, indicating strong potential for further development as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the realm of neuropharmacology. Its structural similarity to known psychoactive compounds suggests that it may interact with neurotransmitter systems.
- Dopaminergic Activity : Preliminary studies indicate that derivatives of cyclopropylamines can modulate dopamine receptors, which are crucial in the treatment of disorders such as schizophrenia and Parkinson's disease. For instance, modifications to the methoxy and cyclopropane groups may enhance selectivity and potency towards specific dopamine receptor subtypes.
Antimicrobial Properties
Research has shown that certain cyclopropylamine derivatives possess antimicrobial activity. The unique steric and electronic properties of the cyclopropane moiety may contribute to this effect by influencing the compound's interaction with bacterial cell membranes.
- Case Study : A study demonstrated that a related cyclopropylamine compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
Oxidation Studies
The oxidation behavior of similar compounds has been explored to understand their reactivity and stability under physiological conditions. The one-electron oxidation of related cyclopropyl derivatives has been studied, revealing insights into their radical formation and subsequent reactions .
- Kinetic Studies : Time-resolved kinetic studies indicated that oxidation pathways could lead to the formation of reactive intermediates, which might be leveraged in designing prodrugs or understanding metabolic pathways during drug development.
Data Tables
Case Study 1: Neuropharmacological Effects
A research group synthesized several analogs of 2-(2-Methoxyphenyl)-2-methylcyclopropan-1-amine hydrochloride to evaluate their effects on dopamine receptor binding. The study found that specific modifications increased affinity for D2 receptors, suggesting a potential pathway for treating dopamine-related disorders.
Case Study 2: Antibacterial Activity
A series of experiments assessed the antibacterial efficacy of the compound against various strains of bacteria. Results showed a dose-dependent inhibition of bacterial growth, supporting its potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
N-Substituted 2-Phenylcyclopropylmethylamines ()
Compounds 29 , 30 , and 31 from share a cyclopropane core and 2-methoxyphenyl substituents but differ in their amine side chains and halogenation patterns:
Key Findings :
25X-NBOMe Series ()
The 25X-NBOMe compounds (e.g., 25I-NBOMe, 25B-NBOMe) are psychedelic phenethylamines with a 2-methoxyphenylmethyl (NBOMe) group. Unlike the target compound, these feature a phenethylamine backbone and dimethoxy substitutions:
| Compound | Substituents | Receptor Affinity | Toxicity Profile |
|---|---|---|---|
| 25I-NBOMe | 4-Iodo-2,5-dimethoxyphenyl + NBOMe | High 5-HT2A agonist activity | Severe (fatal overdoses) |
| Target Compound | 2-Methoxyphenyl + cyclopropane | Hypothesized 5-HT2C modulation | Unknown (discontinued) |
Structural Contrasts :
- The NBOMe series lacks a cyclopropane ring but includes a phenethylamine backbone, which confers potent 5-HT2A agonism and hallucinogenic effects .
HBK Piperazine Derivatives ()
The HBK series (HBK14–HBK19) incorporates a piperazine ring linked to a 2-methoxyphenyl group. These compounds differ significantly in their core structure but share the 2-methoxyphenyl moiety:
| Compound | Core Structure | Pharmacological Activity |
|---|---|---|
| HBK14 | Piperazine + phenoxyethoxyethyl chain | Antidepressant/antipsychotic candidate |
| HBK15 | Chloro-substituted phenoxyethoxyethyl | Improved metabolic stability |
Comparison Insights :
- Piperazine derivatives exhibit broader CNS activity (e.g., antidepressant, antipsychotic) due to dual modulation of serotonin and dopamine receptors .
- The target compound’s cyclopropane ring may limit metabolic degradation compared to HBK’s flexible ether chains, though this requires empirical validation .
Halogenated Cyclopropane Amines (Evidences 8, 13–15)
Halogenation patterns critically influence physicochemical properties:
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(2-Methoxyphenyl)-2-methylcyclopropan-1-amine hydrochloride typically involves:
- Construction of the cyclopropane ring bearing the 2-methoxyphenyl substituent.
- Introduction of the methyl group at the cyclopropane carbon.
- Conversion of the cyclopropyl intermediate to the corresponding amine.
- Formation of the hydrochloride salt to stabilize the amine.
Cyclopropane Ring Formation
A common approach to cyclopropane synthesis in this context is the reaction of methylenecyclopropane derivatives with boron reagents and hydroxylamine derivatives to install the amine functionality on the cyclopropane ring:
- Methylenecyclopropane (e.g., compound 1a) is reacted with bis(pinacolato)diboron and O-benzoyl-N,N-dibenzylhydroxylamine in tetrahydrofuran solvent.
- The reaction proceeds at ambient temperature overnight.
- Workup involves quenching with water, extraction with ethyl acetate, drying, and purification by gel permeation chromatography.
- This method yields cyclopropyl amine derivatives with high purity and good yield (e.g., 85%) as white solids.
This method is notable for its mild conditions and high selectivity for functionalized cyclopropyl amines.
Reduction of Nitrile Precursors to Amines
Another widely used method involves the reduction of nitrile precursors to the corresponding amines:
- Starting from 2-(2-methoxyphenyl)-2-methylpropanenitrile, reduction is performed using lithium aluminum hydride (LiAlH4) in diethyl ether.
- The reaction is carried out at 0°C to room temperature for about 4 hours.
- Upon completion, the reaction is quenched with aqueous sodium hydroxide, and the organic layer is extracted, dried, and purified by medium pressure liquid chromatography (MPLC).
- This method typically achieves high yields (around 86%) of the free amine.
This approach is advantageous for its straightforward reduction of nitriles to primary amines and is adaptable to various substituted phenyl groups.
Formation of Hydrochloride Salt
The free amine is converted to its hydrochloride salt to improve stability and handling:
- The amine is treated with concentrated hydrochloric acid under controlled conditions.
- The resulting hydrochloride salt precipitates out and is isolated by filtration.
- Washing with methyl tert-butyl ether (MTBE) and drying yields the hydrochloride salt as a white powder with good purity and yield (e.g., 76.2% for related analogs).
This step is critical for pharmaceutical-grade compound preparation, enhancing solubility and shelf-life.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclopropane ring formation | Methylenecyclopropane, bis(pinacolato)diboron, O-benzoyl-N,N-dibenzylhydroxylamine, THF, RT overnight | 85 | Mild, selective, purified by GPC |
| Nitrile reduction to amine | 2-(2-Methoxyphenyl)-2-methylpropanenitrile, LiAlH4, diethyl ether, 0–20°C, 4 h | 86 | Quenched with NaOH, purified by MPLC |
| Hydrochloride salt formation | Concentrated HCl, MTBE washing, filtration | 76.2 | Improves stability and purity |
Research Findings and Optimization Notes
- The cyclopropane formation method using diboron reagents and hydroxylamine derivatives is supported by detailed reaction optimization studies, showing high selectivity and yield under mild conditions.
- Reduction of nitriles with lithium aluminum hydride remains a robust and scalable method for amine synthesis, with well-documented purification protocols to achieve high purity.
- Formation of hydrochloride salts is a standard pharmaceutical practice, with solvent choice (MTBE) critical for efficient precipitation and drying.
- No significant alternative synthetic routes with superior yields or simpler conditions were found in the reviewed literature, indicating these methods are currently best practice.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-(2-Methoxyphenyl)-2-methylcyclopropan-1-amine hydrochloride, and how can purity be ensured?
- Synthesis Methods : The compound can be synthesized via cyclopropanation reactions using precursors like 2-methoxyphenyl ethylamine derivatives. A nucleophilic substitution followed by cyclization under controlled conditions (e.g., using methyl iodide and hydrochloric acid) is a common approach .
- Purity Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For example, ¹H NMR chemical shifts for cyclopropane protons typically appear at δ 1.2–2.5 ppm, while aromatic protons from the methoxyphenyl group resonate at δ 6.5–7.5 ppm . HRMS should match theoretical molecular weights within 5 ppm error .
Q. What analytical techniques are recommended for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : To confirm cyclopropane ring formation and substituent positions.
- HRMS : For molecular weight validation (e.g., calculated [M+H]⁺ for C₁₂H₁₆ClNO: 226.0994; observed: 226.0989) .
- X-ray Crystallography : If crystalline, to resolve stereochemistry and confirm the hydrochloride salt formation .
Q. What safety protocols are essential when handling this compound?
- Hazard Identification : Classified under acute toxicity (oral H302). Use personal protective equipment (PPE) and work in a fume hood.
- Storage : Store in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s functional selectivity in serotonin receptor interactions?
- Mechanistic Insight : The cyclopropane ring introduces steric constraints that modulate binding to serotonin receptors (e.g., 5-HT2C). Studies on analogous compounds show that substituents on the phenyl ring (e.g., methoxy groups) enhance receptor affinity by 2–5-fold compared to non-substituted analogs .
- Experimental Design : Use radioligand binding assays (e.g., with [³H]-mesulergine for 5-HT2C) to quantify Ki values. Compare results with structurally related compounds to isolate the cyclopropane’s contribution .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Data Analysis Strategies :
- Batch Purity : Re-evaluate synthetic batches using LC-MS to rule out impurities (e.g., unreacted precursors).
- Assay Conditions : Control for pH (hydrochloride salt dissociation) and solvent effects (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Receptor Heterogeneity : Validate receptor subtype specificity using CRISPR-edited cell lines to eliminate off-target effects .
Q. What computational tools are effective for predicting synthetic pathways and optimizing yields?
- Retrosynthesis Tools : AI-driven platforms (e.g., PubChem’s retrosynthesis module) can propose routes using databases like Reaxys and Pistachio. For example, cyclopropane precursors may be prioritized based on reaction feasibility scores .
- Yield Optimization : Density Functional Theory (DFT) calculations can predict transition-state energies for cyclopropanation steps. Experimental validation via kinetic studies (e.g., varying temperature from 0°C to 40°C) can refine theoretical models .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Stereochemical Control : Use chiral catalysts (e.g., Jacobsen’s salen-Co complexes) during cyclopropanation to achieve >90% enantiomeric excess (ee). Monitor ee via chiral HPLC with a cellulose-based column .
- Scale-Up Risks : Aggregation of intermediates may occur at >10 mmol scales. Introduce sonication or microfluidic reactors to improve mixing and reduce byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
